molecular formula C17H16ClN3O3S2 B2667458 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 899734-11-3

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2667458
CAS No.: 899734-11-3
M. Wt: 409.9
InChI Key: KIMBSHZZCJPUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities. The compound’s structure includes a chloro substituent at the 7-position and a sulfanyl group at the 3-position, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of a sulfonamide with a suitable chloro-substituted aromatic compound under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced at the 3-position of the benzothiadiazine ring through nucleophilic substitution reactions. This step often requires the use of thiol reagents and a base to facilitate the substitution.

    Acylation: The final step involves the acylation of the intermediate compound with 4-ethylphenylacetyl chloride to form the desired product. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or chloro substituents, converting them to amines or dechlorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, dechlorinated products

    Substitution: Various substituted benzothiadiazine derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Potential therapeutic agent for conditions such as hypertension, diabetes, and cancer, owing to its pharmacological activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and metabolic regulation. For example, it may act as an inhibitor of certain kinases or as an activator of ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
  • 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)thio]-N-(2,4-difluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide exhibits unique properties due to the presence of the 4-ethylphenyl group. This substituent can influence the compound’s pharmacokinetic and pharmacodynamic profiles, potentially enhancing its bioavailability and specificity for certain biological targets.

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c1-2-11-3-6-13(7-4-11)19-16(22)10-25-17-20-14-8-5-12(18)9-15(14)26(23,24)21-17/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMBSHZZCJPUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.